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molecular formula C9H10F3NO2 B8529533 2-(4-Trifluoromethoxyanilino)ethanol

2-(4-Trifluoromethoxyanilino)ethanol

Cat. No. B8529533
M. Wt: 221.18 g/mol
InChI Key: VDDZSFZWHXDIHW-UHFFFAOYSA-N
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Patent
US05340824

Procedure details

The 2-(4-trifluoromethoxyanilino)ethanol may be prepared in the following manner: 88.5 g of 4-trifluoromethoxyaniline and 31.2 g of 2-bromoethanol are heated at 160° C. for 1.5 hours. After cooling to a temperature in the region of 20° C., the reaction medium is taken up in 200 cm3 of dichloromethane and the insoluble matter is filtered and the filtrate concentrated to dryness under reduced pressure. After purification by chromatography on a silica column, using an ethyl acetate-cyclohexane mixture (40-60 by volume) as eluent, 26.8 g of 2-(4-trifluoromethoxyanilino)ethanol are obtained in the form of an orange-colored oil.
Name
2-(4-trifluoromethoxyanilino)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
88.5 g
Type
reactant
Reaction Step Two
Quantity
31.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([O:10][CH2:11][CH2:12][N:13](S(C2C=CC(C)=CC=2)(=O)=O)[C:14]2[CH:19]=[CH:18][C:17]([O:20][C:21]([F:24])([F:23])[F:22])=[CH:16][CH:15]=2)(=O)=O)=CC=1.FC(F)(F)OC1C=CC(N)=CC=1.BrCCO>ClCCl>[F:22][C:21]([F:23])([F:24])[O:20][C:17]1[CH:18]=[CH:19][C:14]([NH:13][CH2:12][CH2:11][OH:10])=[CH:15][CH:16]=1

Inputs

Step One
Name
2-(4-trifluoromethoxyanilino)ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCN(C1=CC=C(C=C1)OC(F)(F)F)S(=O)(=O)C1=CC=C(C=C1)C)C
Step Two
Name
Quantity
88.5 g
Type
reactant
Smiles
FC(OC1=CC=C(N)C=C1)(F)F
Name
Quantity
31.2 g
Type
reactant
Smiles
BrCCO
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the insoluble matter is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
After purification by chromatography on a silica column

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(NCCO)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 26.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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